4-Bromo-2-chloropyrimidine

Catalog No.
S984466
CAS No.
885702-34-1
M.F
C4H2BrClN2
M. Wt
193.428
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloropyrimidine

CAS Number

885702-34-1

Product Name

4-Bromo-2-chloropyrimidine

IUPAC Name

4-bromo-2-chloropyrimidine

Molecular Formula

C4H2BrClN2

Molecular Weight

193.428

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

FBEBVAQOMVWORE-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Br)Cl

Synthesis and Characterization:

4-Bromo-2-chloropyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of readily available starting materials like 2-aminopyrimidine and various brominating and chlorinating agents. X-ray crystallographic and spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly used to characterize the structure and purity of the synthesized 4-bromo-2-chloropyrimidine [].

Potential Applications:

Several research areas have explored the potential applications of 4-bromo-2-chloropyrimidine, including:

  • Medicinal Chemistry: Studies have investigated the potential of 4-bromo-2-chloropyrimidine derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety for therapeutic purposes.
  • Material Science: Research suggests that 4-bromo-2-chloropyrimidine derivatives could be useful as building blocks for the development of novel functional materials with specific electronic and optical properties.
  • Organic Synthesis: 4-Bromo-2-chloropyrimidine can serve as a valuable intermediate in the synthesis of more complex organic molecules due to the presence of reactive halogen atoms (bromine and chlorine) that can readily participate in various substitution and coupling reactions.

4-Bromo-2-chloropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with bromine and chlorine atoms. Its molecular formula is C4H2BrClN2, and it has a molecular weight of 193.43 g/mol. The compound appears as an off-white to beige crystalline powder and is slightly soluble in water. It is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry applications .

Due to the presence of electrophilic halogen substituents. Notably, it can participate in cross-coupling reactions, particularly with organometallic reagents such as indium compounds, facilitating the synthesis of more complex pyrimidine derivatives. The reactivity profile includes:

  • Cross-Coupling Reactions: It can react with indium reagents to form 2-chloro-5-substituted pyrimidines .
  • Electrophilic Substitution: The halogen substituents enable electrophilic aromatic substitution reactions, allowing further functionalization of the pyrimidine ring.

The synthesis of 4-bromo-2-chloropyrimidine typically involves halogenation processes. One common method includes:

  • Starting Material: 2-Hydroxy-5-bromopyrimidine.
  • Reagents: Phosphorus oxychloride and triethylamine.
  • Procedure:
    • Combine 35 g of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in toluene under nitrogen.
    • Heat the mixture at approximately 80-85 °C for several hours.
    • After completion, adjust pH and purify to obtain the desired product .

4-Bromo-2-chloropyrimidine is primarily utilized in:

  • Pharmaceutical Industry: As an intermediate for synthesizing various drug compounds.
  • Organic Synthesis: In the development of new chemical entities, particularly those involving pyrimidine derivatives.
  • Research: Used in studies focusing on heterocyclic chemistry and medicinal chemistry due to its reactivity and biological relevance .

Interaction studies involving 4-bromo-2-chloropyrimidine focus on its reactivity with other chemical entities, especially in cross-coupling reactions. These studies have demonstrated its ability to form new compounds through interactions with indium-based reagents, leading to the synthesis of biologically active molecules .

Several compounds share structural similarities with 4-bromo-2-chloropyrimidine, including:

Compound NameMolecular FormulaKey Features
5-Bromo-2-chloropyrimidineC4H2BrClN2Similar halogen substitutions; used in synthesis
4-Bromo-2-chloropyridineC5H4BrClNPyridine ring; different aromatic properties
2-Bromo-4-chloropyrimidineC4H3BrClN2Different substitution pattern; potential use in pharmaceuticals

Uniqueness

4-Bromo-2-chloropyrimidine's unique combination of bromine and chlorine substituents on the pyrimidine ring gives it distinct reactivity patterns that are advantageous for specific synthetic pathways not readily available with other similar compounds. Its role as a pharmaceutical intermediate further distinguishes it within this class of compounds .

XLogP3

2.2

Wikipedia

4-Bromo-2-chloropyrimidine

Dates

Modify: 2023-08-15

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